![molecular formula C24H21ClN2O3 B4563436 (2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B4563436.png)
(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide
Overview
Description
(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a phenylethylamine moiety. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include organolithium reagents, halogenating agents, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using organolithium reagents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and cyano groups, using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, organolithium reagents for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with specific catalysts or solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity . These interactions can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide include dichloroanilines, which are aniline derivatives with two chlorine atoms . These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a cyano group, and a phenylethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-3-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-16-12-20(10-11-23(16)25)29-15-22-9-8-21(30-22)13-19(14-26)24(28)27-17(2)18-6-4-3-5-7-18/h3-13,17H,15H2,1-2H3,(H,27,28)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELRBHIINNUFDH-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=C(C#N)C(=O)NC(C)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=C(\C#N)/C(=O)NC(C)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


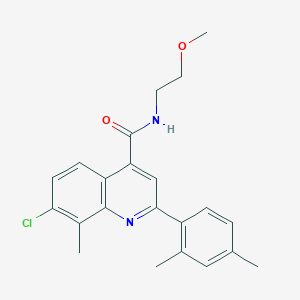
![(2E)-5-(4-bromophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4563388.png)
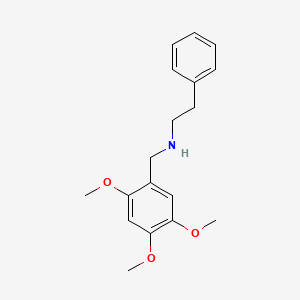
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4563392.png)
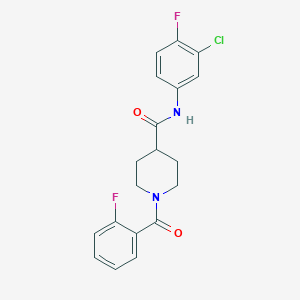
![2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B4563397.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4563404.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4563406.png)
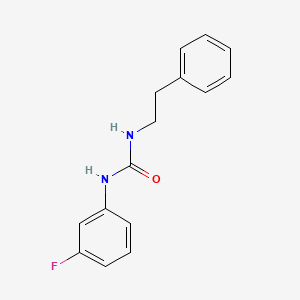
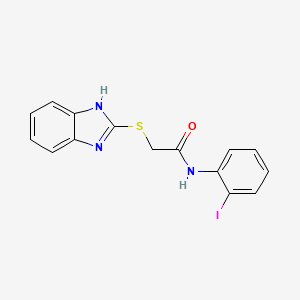
![2-methyl-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4563432.png)
![methyl 3-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4563444.png)
![4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B4563448.png)
![1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4563454.png)
